(3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol
Overview
Description
(3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is an organic compound with the molecular formula C14H18O2. It is known for its unique structure, which includes a fused bicyclic system. This compound is typically found as a colorless liquid or solid and has a melting point of approximately 100-102°C and a boiling point of about 270-280°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol involves several steps, starting from simpler organic molecules. The synthetic route typically includes cyclization reactions to form the bicyclic structure, followed by functional group modifications to introduce the hydroxyl group at the desired position. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or phosphorus tribromide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons .
Scientific Research Applications
(3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic organic molecules with hydroxyl groups, such as:
- (3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-yl acetate
- (3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-one .
Uniqueness
What sets (3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol apart is its specific structural configuration and the presence of the hydroxyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1S,2R,6R,7S,8R)-tricyclo[5.2.1.02,6]decan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7+,8+,9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZJBAXKHJIQDU-LOLPMWEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)[C@@H]3C[C@H]2C[C@H]3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194743 | |
Record name | rel-(3aR,4S,5R,7S,7aR)-Octahydro-4,7-methano-1H-inden-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10271-45-1 | |
Record name | rel-(3aR,4S,5R,7S,7aR)-Octahydro-4,7-methano-1H-inden-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10271-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010271451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rel-(3aR,4S,5R,7S,7aR)-Octahydro-4,7-methano-1H-inden-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3aα,4α,5α,7α,7aα)-octahydro-4,7-methano-1H-inden-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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